molecular formula C13H23NO3 B2888821 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1902912-77-9

2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B2888821
CAS No.: 1902912-77-9
M. Wt: 241.331
InChI Key: KRNHIFQKLOHWOX-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: is a versatile chemical compound with the molecular formula C13H23NO3. It contains a unique structure characterized by multiple bonds, rotatable bonds, six-membered and ten-membered rings, secondary amide, and ether groups . This compound is used in various scientific research fields due to its unique properties.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes . This suggests that 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide might interact with these enzymes, potentially affecting their function.

Cellular Effects

Related compounds have shown potential as therapeutic agents for Alzheimer’s disease , suggesting that this compound may have effects on neuronal cells and processes related to neurodegeneration.

Molecular Mechanism

Based on its structural similarity to other compounds, it may exert its effects through inhibition of cholinesterases and lipoxygenase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of octahydrobenzo[b][1,4]dioxin with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new alkyl or acyl groups attached to the original compound.

Scientific Research Applications

2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.

    Biology: The compound is used in the study of biological systems and processes. It can act as a probe or marker in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic properties. It may be used in drug discovery and development for targeting specific diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can be compared with other similar compounds, such as:

    N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.

    N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide: Similar structure but with a benzamide group instead of a pivalamide group.

Uniqueness: this compound is unique due to its specific combination of functional groups and structural features. The presence of the pivalamide group imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)12(15)14-9-4-5-10-11(8-9)17-7-6-16-10/h9-11H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNHIFQKLOHWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCC2C(C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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